molecular formula C31H31NO8 B12494462 {4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]phenoxy}acetic acid

{4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]phenoxy}acetic acid

Cat. No.: B12494462
M. Wt: 545.6 g/mol
InChI Key: ACXNGFUTXGJQKW-UHFFFAOYSA-N
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Description

{4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]phenoxy}acetic acid is a complex organic compound with a unique structure that includes multiple methoxy groups and an acridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]phenoxy}acetic acid typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:

    Formation of the Acridinyl Moiety: This can be achieved through a series of cyclization reactions involving aromatic amines and aldehydes under acidic conditions.

    Introduction of Methoxy Groups: Methoxy groups are usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Coupling Reactions: The final step involves coupling the acridinyl moiety with phenoxyacetic acid using reagents such as coupling agents (e.g., EDC, DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or amides.

Scientific Research Applications

Chemistry

    Catalysis: This compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: It has potential as an enzyme inhibitor due to its complex structure.

    Biomolecular Interactions: It can be used to study interactions with proteins and nucleic acids.

Medicine

    Drug Development:

    Diagnostic Agents: It can be used in diagnostic assays for detecting specific biomolecules.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of {4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]phenoxy}acetic acid involves its interaction with specific molecular targets. These targets include:

    Enzymes: Inhibition of enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

    DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

    {3,4-Dimethoxyphenyl}acetic acid: A simpler analog with fewer methoxy groups.

    {3,4,5-Trimethoxyphenyl}acetic acid: Another analog with an additional methoxy group.

Uniqueness

    Structural Complexity: The presence of the acridinyl moiety and multiple methoxy groups makes it more complex and potentially more bioactive.

    Functional Diversity: The compound’s ability to undergo various chemical reactions and interact with multiple molecular targets highlights its versatility.

Properties

Molecular Formula

C31H31NO8

Molecular Weight

545.6 g/mol

IUPAC Name

2-[4-[3-(3,4-dimethoxyphenyl)-6,8-dimethoxy-1-oxo-3,4,9,10-tetrahydro-2H-acridin-9-yl]phenoxy]acetic acid

InChI

InChI=1S/C31H31NO8/c1-36-21-14-23-31(27(15-21)39-4)29(17-5-8-20(9-6-17)40-16-28(34)35)30-22(32-23)11-19(12-24(30)33)18-7-10-25(37-2)26(13-18)38-3/h5-10,13-15,19,29,32H,11-12,16H2,1-4H3,(H,34,35)

InChI Key

ACXNGFUTXGJQKW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(C4=C(N3)C=C(C=C4OC)OC)C5=CC=C(C=C5)OCC(=O)O)C(=O)C2)OC

Origin of Product

United States

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